9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate
Overview
Description
This compound, also known as (9H-fluoren-9-yl)methyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate, has a CAS Number of 370857-83-3 . It has a molecular weight of 628.79 and its IUPAC name is (9H-fluoren-9-yl)methyl ®- (1- (methoxy (methyl)amino)-1-oxo-3- (tritylthio)propan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C39H36N2O4S/c1-41(44-2)37(42)36(40-38(43)45-26-35-33-24-14-12-22-31(33)32-23-13-15-25-34(32)35)27-46-39(28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3,(H,40,43)/t36-/m0/s1 . This code provides a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 74 - 76 degrees Celsius .Scientific Research Applications
Crystal Structure Analysis
- The compound exhibits a slightly pyramidalized molecular plane in its crystal structure, which can be relevant in studying molecular interactions and the design of novel materials (Yamada, Hashizume, Shimizu, & Deguchi, 2008).
Chemical Reactivity
- Studies have shown that the interaction between a sulphur atom and a methoxycarbonyl group in fluorene systems can significantly affect their chemical reactivity. This is crucial for understanding and developing new chemical synthesis methods (Nakanishi, Kusuyama, Ikeda, & Ōki, 1986).
Synthetic Applications
- This compound has been used in the synthesis of various chemical entities like 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, indicating its utility in the synthesis of complex molecules (Le & Goodnow, 2004).
Molecular Interactions and Bonding
- The compound is involved in studies of molecular interactions, especially focusing on the regioselectivity of reactions, which is crucial in organic synthesis and pharmaceutical chemistry (Novikov et al., 2006).
Steric Effects in Molecular Structures
- Research has investigated the effects of steric hindrance in fluorene derivatives, which is important for designing molecules with specific physical and chemical properties (Aoki, Nakamura, & Ōki, 1982).
Solid-Phase Synthesis Applications
- It's utilized in the solid-phase synthesis of structurally diverse N-substituted hydroxamic acids, indicating its role in facilitating complex organic synthesis (Mellor & Chan, 1997).
Synthesis of Dipeptidyl Ureas
- The compound has been used as a building block in the synthesis of dipeptidyl urea esters, demonstrating its application in peptide and protein chemistry (Babu & Kantharaju, 2005).
Safety and Hazards
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H36N2O4S/c1-41(44-2)37(42)36(40-38(43)45-26-35-33-24-14-12-22-31(33)32-23-13-15-25-34(32)35)27-46-39(28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3,(H,40,43)/t36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQRFVRQWPPXIQ-BHVANESWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H36N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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